(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one
Description
The compound “(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one” is a structurally complex heterocyclic molecule featuring a pyrazole-thiazolone hybrid scaffold. Its core structure includes a pyrazole ring substituted with a 3-chloro-4-ethoxyphenyl group and a phenyl group, fused to a thiazol-4(5H)-one moiety modified with a 3-methylpiperidin-1-yl substituent. The ethoxy group at the 4-position of the phenyl ring and the 3-methylpiperidinyl group at the thiazolone’s 2-position are critical for modulating solubility, bioavailability, and target interaction.
Properties
Molecular Formula |
C27H27ClN4O2S |
|---|---|
Molecular Weight |
507.0 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C27H27ClN4O2S/c1-3-34-23-12-11-19(14-22(23)28)25-20(17-32(30-25)21-9-5-4-6-10-21)15-24-26(33)29-27(35-24)31-13-7-8-18(2)16-31/h4-6,9-12,14-15,17-18H,3,7-8,13,16H2,1-2H3/b24-15- |
InChI Key |
URGQQEXQUAKHBV-IWIPYMOSSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCCC(C4)C)C5=CC=CC=C5)Cl |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCCC(C4)C)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, hydrazine, and various alkylating agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with various cellular pathways involved in cancer progression. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways such as PI3K/Akt and MAPK.
Anti-inflammatory Effects
Compounds with thiazolidinone structures have been reported to possess anti-inflammatory properties. The presence of the pyrazole ring may enhance these effects by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory responses .
Antimicrobial Properties
The antimicrobial potential of this compound has been explored, particularly against bacterial and fungal strains. The thiazolidinone scaffold is known for its ability to disrupt microbial cell walls and interfere with vital metabolic processes within the pathogens, leading to their death .
Neuroprotective Effects
There is growing interest in the neuroprotective capabilities of thiazolidinones. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Synthesis and Characterization
The synthesis of (5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrazole intermediate through cyclocondensation reactions.
- Introduction of the thiazolidinone core via condensation reactions involving appropriate aldehydes and amines.
- Optimization of reaction conditions to enhance yield and purity.
Case Studies
Several studies have documented the effects of similar compounds on various biological systems:
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare this compound with structurally analogous molecules from recent literature and databases. Key differences in substituents, solubility, and biological activity are highlighted below.
Table 1: Structural and Functional Comparison
Key Findings
The 3-methylpiperidin-1-yl group (target) vs. 3-ethyl () introduces a tertiary amine, improving solubility in polar solvents via protonation.
Thiazolone vs. Thiazolidinone: The target’s thiazol-4(5H)-one lacks the thioxo group present in ’s thiazolidin-4-one, reducing hydrogen-bond acceptor capacity. This may weaken interactions with polar enzyme active sites but improve metabolic stability.
The naphthalene-containing analog in exhibited fluorescence properties, suggesting divergent applications in biosensing vs. the target’s likely pharmacological focus.
Biological Activity
The compound (5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one is a thiazolidinone derivative that exhibits a range of biological activities. This article compiles recent findings on its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by case studies and research data.
Overview of Thiazolidinone Derivatives
Thiazolidinones are a significant class of heterocyclic compounds known for their diverse biological activities. The structural modifications in these compounds can lead to enhanced therapeutic effects. The thiazolidinone scaffold is particularly noted for its potential in drug development due to its ability to interact with various biological targets.
Key Biological Activities
-
Anticancer Activity
- Thiazolidinone derivatives have shown promising anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis. Studies indicate that modifications at specific positions on the thiazolidinone ring can enhance cytotoxicity against various cancer cell lines.
- For instance, compounds with a thiazolidinone core have been reported to exhibit significant activity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective inhibition of cell growth .
-
Antimicrobial Activity
- The compound has demonstrated antibacterial and antifungal properties. Recent studies show that thiazolidinones can effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi.
- Notably, certain derivatives have shown lower Minimum Inhibitory Concentration (MIC) values against pathogens such as Escherichia coli and Candida albicans, suggesting strong antimicrobial efficacy .
- Anti-inflammatory Effects
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is heavily influenced by their structural features. The following table summarizes the relationship between structural modifications and biological activities:
| Modification | Biological Activity | Effectiveness |
|---|---|---|
| 3-Chloro substitution | Increased anticancer activity | Enhanced cytotoxicity against MCF-7 cells |
| Ethoxy group at position 4 | Improved antimicrobial action | Lower MIC against Klebsiella pneumoniae |
| Methylpiperidine moiety | Enhanced anti-inflammatory | Significant reduction in inflammatory markers |
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer potential of a series of thiazolidinone derivatives, including the target compound. The results indicated that compounds with specific substituents exhibited IC50 values as low as 0.5 µM against MCF-7 cells, showcasing their potential as effective anticancer agents .
Study 2: Antimicrobial Properties
In another investigation, a range of thiazolidinone derivatives was tested for antimicrobial activity against various bacterial strains. One derivative demonstrated an MIC of 31.25 µg/ml against Candida glabrata, outperforming standard antifungal agents . This highlights the potential for developing new antimicrobial therapies based on thiazolidinone structures.
Study 3: Anti-inflammatory Mechanism
Research focusing on the anti-inflammatory effects of thiazolidinones revealed that certain derivatives significantly inhibited the production of TNF-alpha and IL-6 in activated macrophages, suggesting a mechanism for their therapeutic use in inflammatory diseases .
Q & A
Q. What synthetic strategies are recommended for constructing the pyrazole-thiazolone core of this compound?
The synthesis typically involves a multi-step approach:
- Cyclization : Form the pyrazole ring via condensation of substituted hydrazines with β-ketoesters or diketones under acidic conditions (e.g., H₂SO₄ or POCl₃) .
- Thiazolone Formation : React the pyrazole-aldehyde intermediate with a thiourea derivative in ethanol under reflux to form the thiazolidinone ring, followed by oxidation to the thiazolone .
- Regioselectivity Control : Use steric or electronic directing groups (e.g., 3-chloro-4-ethoxyphenyl) to ensure correct substitution patterns .
Q. How can the Z-configuration of the exocyclic double bond be confirmed experimentally?
- X-ray Crystallography : Definitive confirmation via single-crystal diffraction analysis, as demonstrated for structurally analogous pyrazole-thiazolidinones .
- NOESY NMR : Cross-peaks between the pyrazole C-H and thiazolone carbonyl group support the Z-configuration .
Q. What analytical methods are critical for purity assessment and structural validation?
- HPLC-MS : Quantify purity and detect regioisomeric byproducts (e.g., E-isomers or incorrect pyrazole substitution) .
- Multinuclear NMR (¹H, ¹³C, DEPT-135) : Assign all protons and carbons, with emphasis on distinguishing methine (CH) and quaternary carbons in the pyrazole and thiazolone moieties .
- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and C=N (thiazolone, ~1600 cm⁻¹) stretches .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in polar aprotic solvents be resolved?
Discrepancies in solubility (e.g., DMSO vs. DMF) may arise from:
- Crystallinity vs. Amorphous Forms : Recrystallization solvents (e.g., DMF/EtOH mixtures) influence particle size and lattice energy, altering dissolution kinetics .
- Protic vs. Aprotic Solvents : Hydrogen bonding with the thiazolone carbonyl group enhances solubility in DMSO compared to DMF . Methodological Recommendation : Conduct dynamic light scattering (DLS) to assess aggregation states and differential scanning calorimetry (DSC) to identify polymorphic forms .
Q. What strategies optimize regioselectivity in the pyrazole ring during electrophilic substitution?
- Directing Groups : The 3-chloro-4-ethoxyphenyl substituent at position 3 of the pyrazole directs electrophiles to position 4 via resonance and steric effects .
- Microwave-Assisted Synthesis : Enhances kinetic control, reducing side reactions (e.g., over-oxidation of thiazolone) .
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, enabling precise control of reaction parameters (e.g., temperature, residence time) for high regioselectivity .
Q. How can computational methods predict the compound’s binding affinity for kinase targets?
- Molecular Docking (AutoDock Vina) : Model interactions between the thiazolone carbonyl and kinase ATP-binding sites (e.g., hydrophobic pockets or hinge regions) .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories, focusing on key residues (e.g., Glu91 in p38 MAPK) .
- SAR Analysis : Compare with analogs (e.g., 3-methylpiperidinyl vs. piperazinyl substitutions) to identify critical pharmacophores .
Q. What experimental evidence supports the compound’s instability under alkaline conditions?
- Degradation Studies : Incubate the compound in pH 9.0 buffer (37°C) and monitor via LC-MS. Major degradation products include:
- Thiazolone Ring Opening : Hydrolysis to a thiourea intermediate .
- Piperidine N-Oxidation : Observed in mass spectra (m/z +16) .
Data Contradiction Analysis
Q. Why do different studies report varying IC₅₀ values for this compound against the same enzyme?
Discrepancies may arise from:
- Assay Conditions : Differences in ATP concentration (10 µM vs. 100 µM) or pre-incubation time alter competitive inhibition kinetics .
- Enzyme Isoforms : Selectivity for splice variants (e.g., JNK1 vs. JNK3) due to subtle active-site variations .
- Protein Purity : Commercial enzyme batches with varying post-translational modifications (e.g., phosphorylation) . Resolution : Standardize assay protocols (e.g., Eurofins KinaseProfiler) and validate with positive controls (e.g., staurosporine).
Methodological Tables
Q. Table 1. Key Synthetic Steps and Yields
Q. Table 2. Comparative Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | 12.5 ± 0.3 | Amorphous form |
| DMF | 8.2 ± 0.5 | Crystalline form |
| EtOAc | <0.1 | Limited polarity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
